molecular formula C18H19F3N4O3 B4747016 Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate

Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B4747016
M. Wt: 396.4 g/mol
InChI Key: LRELBQHCTFTBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group at the N-1 position. This structural motif confers unique physicochemical properties, including enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group and improved lipophilicity for membrane permeability. The compound’s dihydropyrimidine core is structurally analogous to calcium channel modulators, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name

ethyl 6-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-2-28-16(27)14-11-22-17(23-15(14)26)25-8-6-24(7-9-25)13-5-3-4-12(10-13)18(19,20)21/h3-5,10-11H,2,6-9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRELBQHCTFTBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated various compounds based on the piperazine structure for their efficacy in seizure models, revealing that several derivatives showed promising results in reducing seizure activity in animal models .

Central Nervous System Effects

The compound has also been investigated for its potential as a central nervous system (CNS) depressant. Studies indicate that modifications to the piperazine and pyrimidine structures can enhance CNS activity, making it a candidate for further development as a therapeutic agent for anxiety and related disorders .

Antimicrobial Properties

Emerging research suggests that compounds similar to Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate possess antimicrobial properties. The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioactivity against various bacterial strains, indicating potential for development into new antimicrobial agents .

Case Study 1: Anticonvulsant Efficacy

A series of studies conducted on related compounds demonstrated their efficacy in various seizure models. In a notable study, compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compounds showed a significant reduction in seizure frequency and severity, highlighting the therapeutic potential of this class of compounds .

Case Study 2: CNS Depressant Activity

Another investigation focused on the CNS effects of piperazine derivatives. Compounds were administered to mice at varying doses, revealing dose-dependent sedative effects. The results suggested that structural modifications could optimize the sedative effects while minimizing adverse effects .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other dihydropyrimidine and piperazine derivatives. Key analogues include:

Compound Key Structural Differences Biological Implications
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrazole ring with 4-fluorophenyl and phenyl substituents instead of piperazine-trifluoromethyl Reduced receptor affinity due to lack of piperazine; fluorophenyl may lower metabolic stability.
Ethyl 4-(2,4-dichlorophenyl)-1-ethyl-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-... Dichlorophenyl and carbamoyl groups added; piperazine modified with methyl and carbamoyl Increased lipophilicity (logP) but reduced solubility; potential for enhanced target selectivity.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The trifluoromethyl group in the target compound enhances resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogues .
  • Receptor Binding : Piperazine-containing compounds often exhibit affinity for serotonin (5-HT) or dopamine receptors. The trifluoromethylphenyl substitution may improve binding to 5-HT1A receptors compared to fluorophenyl or phenyl analogues .
  • Solubility : The ester group at position 5 improves aqueous solubility relative to carboxamide derivatives (e.g., compound in ), which have higher logP values due to dichlorophenyl and carbamoyl groups .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The trifluoromethyl group is critical for optimizing both potency and metabolic stability. Piperazine modifications (e.g., carbamoyl in ) may enhance selectivity but compromise solubility.
  • Future Directions : Comparative in vivo studies are needed to validate receptor targets. ADMET profiling (e.g., plasma protein binding, half-life) will clarify advantages over analogues.

Biological Activity

Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with pyrimidine carboxylic acids. The synthetic pathway typically includes:

  • Formation of the Dihydropyrimidine Core : This involves cyclization reactions that yield the dihydropyrimidine structure.
  • Introduction of the Trifluoromethyl Group : The trifluoromethyl substitution is achieved through electrophilic fluorination or nucleophilic substitution methods.
  • Final Esterification : The carboxylic acid group is esterified with ethanol to yield the final product.

Anticonvulsant Activity

A study evaluated several compounds related to this compound for their anticonvulsant properties. The compound exhibited significant activity in various seizure models, including:

  • Maximal Electroshock (MES) Test : Demonstrated effectiveness in preventing seizures induced by electrical stimulation.
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : Showed protective effects against chemically induced seizures.
    The structure-activity relationship indicated that modifications to the piperazine ring and the introduction of electron-withdrawing groups enhanced anticonvulsant efficacy .

Other Biological Activities

Research has highlighted additional biological activities associated with this compound:

  • Antimicrobial Properties : Related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some derivatives exhibit inhibitory activity against DPP-IV, indicating potential applications in managing type 2 diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Piperazine Substituents : Alterations in the piperazine moiety can significantly affect anticonvulsant potency.
  • Trifluoromethyl Group Positioning : The position and nature of substituents on the trifluoromethyl group impact both activity and selectivity against different biological targets.
  • Carboxylate Modifications : Changes to the carboxylic acid portion can enhance solubility and bioavailability.

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

  • A series of related dihydropyrimidine derivatives were tested for anticonvulsant activity, with some showing promising results in preclinical models .
  • Research into DPP-IV inhibitors highlighted a derivative with an IC(50) value of 18 nM, demonstrating strong potential for diabetes treatment applications .

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepCharacterization TechniqueCritical Data
β-Keto ester precursorStep 1¹H NMRδ 4.2 (q, -OCH₂CH₃), δ 2.4 (s, -COCH₃)
Piperazine-substituted aryl bromideStep 2HRMS[M+H]⁺ = 315.08
Final productStep 3HPLCPurity >98% (RT = 12.3 min)

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog (R-group)Target ReceptorIC₅₀ (nM)Notes
-CF₃ (Parent)5-HT₁A45 ± 3High selectivity over 5-HT₂A
-CH₃5-HT₁A220 ± 15Reduced hydrophobic interaction
-NO₂5-HT₁A890 ± 40Electron withdrawal destabilizes binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,4-dihydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.